molecular formula C7H12 B3386875 1,2-Dimethylcyclopentene CAS No. 765-47-9

1,2-Dimethylcyclopentene

Cat. No.: B3386875
CAS No.: 765-47-9
M. Wt: 96.17 g/mol
InChI Key: SZZWLAZADBEDQP-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentene is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentene, where two methyl groups are attached to the first and second carbon atoms of the cyclopentene ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the dehydrohalogenation of 1,2-dimethylcyclopentane using strong bases like potassium tert-butoxide .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 1,2-dimethylcyclopentane. This process typically employs metal catalysts such as palladium or platinum at elevated temperatures to facilitate the removal of hydrogen atoms .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide.

    Reduction: Molecular hydrogen with metal catalysts (palladium, platinum).

    Substitution: Halogens (bromine, chlorine) in the presence of light or catalysts.

Major Products:

Scientific Research Applications

1,2-Dimethylcyclopentene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during catalytic hydrogenation, the double bond interacts with hydrogen atoms on the catalyst’s surface, leading to the formation of 1,2-dimethylcyclopentane. Similarly, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .

Comparison with Similar Compounds

    Cyclopentene: Lacks the methyl groups present in 1,2-dimethylcyclopentene.

    1,3-Dimethylcyclopentene: Has methyl groups on the first and third carbon atoms instead of the first and second.

    1,2-Dimethylcyclohexene: Contains a six-membered ring instead of a five-membered ring.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

1,2-dimethylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWLAZADBEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227306
Record name 1,2-Dimethylcyclopentene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-47-9
Record name 1,2-Dimethylcyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylcyclopentene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylcyclopentene
Source EPA DSSTox
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Record name 1,2-dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical products formed when 1,2-dimethylcyclopentene reacts with ozone in a gaseous environment?

A1: The gas-phase reaction of this compound with ozone yields a complex product mixture. Surprisingly, the corresponding ozonide, dimethylcyclopentene ozonide, is formed in low yield. [] The major product is 2,6-heptanedione, resulting from an unusual oxidative ring-opening. [] Additionally, nine other “abnormal” ozonolysis products, formed by oxidative cleavage of carbon-carbon single bonds, are observed. [] This highlights the complex reactivity of this compound in oxidative conditions.

Q2: Can this compound be used as a building block for synthesizing more complex molecules?

A2: Yes, this compound can act as a dienophile in [4+2] cycloaddition reactions. For example, reacting it with m-tolylthiomethyl chloride in the presence of a Lewis acid produces a cycloadduct. [] This adduct can be further desulfurized to yield (±)-cuparene, a naturally occurring sesquiterpene. []

Q3: Are there any studies investigating the photophysical interactions of this compound?

A4: Yes, research has explored the quenching effect of this compound on the excited state of α-cyanonaphthalene in slightly polar solvents. [, ] These studies provide insights into the exciplex formation and energy transfer processes involving this compound.

Q4: What spectroscopic techniques have been used to characterize the structure of this compound?

A5: Vibrational and electronic properties of this compound have been investigated using spectroscopic techniques. [] These studies contribute to our understanding of the molecule's structure and its behavior in different energy states.

Q5: Has the stereochemistry of reactions involving this compound been investigated?

A6: Yes, the stereochemistry of hydrogen halide addition to this compound has been studied. [] Understanding the stereochemical outcome of such reactions is crucial for predicting product formation and designing stereoselective synthetic methods.

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